Acetyl-L-carnitine Acetyl-L-carnitine Acetylcarnitine is an investigational drug in the United states, Italy, United Kingdom, China, Israel, and Norway, and it is approved in Italy, Portugal, Argentina, Chile, Philippines, Australia, and India. Acetylcarnitine can be synthesized, but it is also naturally found in adequate amounts in healthy humans. In human plasma and tissues, acetylcarnitine is the most predominant acylated ester of carnitine, which is an amino acid derivative that is made in the kidney, liver, and brain from lysine and methionine. The main role of acetylcarnitine is to help transport fatty acids into the mitochondrial matrix where fatty acid metabolism occurs.
O-acetyl-L-carnitine is an O-acyl-L-carnitine where the acyl group specified is acetyl. It facilitates movement of acetyl-CoA into the matrices of mammalian mitochondria during the oxidation of fatty acids. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an O-acetylcarnitine and a saturated fatty acyl-L-carnitine. It derives from a carnitine. It is an enantiomer of an O-acetyl-D-carnitine.
Acetyl-L-carnitine, also known as alcar or branigen, belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, acetyl-L-carnitine is considered to be a fatty ester lipid molecule. Acetyl-L-carnitine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Acetyl-L-carnitine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, saliva, cerebrospinal fluid, and breast milk. Acetyl-L-carnitine can be found anywhere throughout the human cell, such as in membrane (predicted from logP), endoplasmic reticulum, peroxisome, and cytoplasm. In humans, acetyl-L-carnitine is involved in the adrenoleukodystrophy, X-linked pathway, the Beta oxidation OF very long chain fatty acids pathway, and the oxidation OF branched chain fatty acids pathway. Acetyl-L-carnitine is also involved in the metabolic disorder called carnitine-acylcarnitine translocase deficiency.
Brand Name: Vulcanchem
CAS No.: 3040-38-8
VCID: VC0517016
InChI: InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1
SMILES: CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula: C9H17NO4
Molecular Weight: 203.24 g/mol

Acetyl-L-carnitine

CAS No.: 3040-38-8

Inhibitors

VCID: VC0517016

Molecular Formula: C9H17NO4

Molecular Weight: 203.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Acetyl-L-carnitine - 3040-38-8

CAS No. 3040-38-8
Product Name Acetyl-L-carnitine
Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
IUPAC Name (3R)-3-acetyloxy-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1
Standard InChIKey RDHQFKQIGNGIED-MRVPVSSYSA-N
Isomeric SMILES CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C
SMILES CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Appearance Solid powder
Melting Point 145°C
Physical Description Solid
Description Acetylcarnitine is an investigational drug in the United states, Italy, United Kingdom, China, Israel, and Norway, and it is approved in Italy, Portugal, Argentina, Chile, Philippines, Australia, and India. Acetylcarnitine can be synthesized, but it is also naturally found in adequate amounts in healthy humans. In human plasma and tissues, acetylcarnitine is the most predominant acylated ester of carnitine, which is an amino acid derivative that is made in the kidney, liver, and brain from lysine and methionine. The main role of acetylcarnitine is to help transport fatty acids into the mitochondrial matrix where fatty acid metabolism occurs.
O-acetyl-L-carnitine is an O-acyl-L-carnitine where the acyl group specified is acetyl. It facilitates movement of acetyl-CoA into the matrices of mammalian mitochondria during the oxidation of fatty acids. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an O-acetylcarnitine and a saturated fatty acyl-L-carnitine. It derives from a carnitine. It is an enantiomer of an O-acetyl-D-carnitine.
Acetyl-L-carnitine, also known as alcar or branigen, belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. Thus, acetyl-L-carnitine is considered to be a fatty ester lipid molecule. Acetyl-L-carnitine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Acetyl-L-carnitine has been found throughout most human tissues, and has also been detected in most biofluids, including urine, saliva, cerebrospinal fluid, and breast milk. Acetyl-L-carnitine can be found anywhere throughout the human cell, such as in membrane (predicted from logP), endoplasmic reticulum, peroxisome, and cytoplasm. In humans, acetyl-L-carnitine is involved in the adrenoleukodystrophy, X-linked pathway, the Beta oxidation OF very long chain fatty acids pathway, and the oxidation OF branched chain fatty acids pathway. Acetyl-L-carnitine is also involved in the metabolic disorder called carnitine-acylcarnitine translocase deficiency.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Very soluble in water and alcohol.
In water, 1X10+6 mg/L at 25 °C (est)
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Acetyl Carnitine
Acetyl L Carnitine
Acetyl-L-Carnitine
Acetylcarnitine
Acetylcarnitine, (R)-Isomer
Alcar
Branigen
Carnitine, Acetyl
Levocarnitine Acetyl
Medosan
Reference 1: Serhiyenko VA, Serhiyenko AA. Cardiac autonomic neuropathy: Risk factors, diagnosis and treatment. World J Diabetes. 2018 Jan 15;9(1):1-24. doi: 10.4239/wjd.v9.i1.1. Review. PubMed PMID: 29359025; PubMed Central PMCID: PMC5763036.
2: Chiechio S, Canonico PL, Grilli M. l-Acetylcarnitine: A Mechanistically Distinctive and Potentially Rapid-Acting Antidepressant Drug. Int J Mol Sci. 2017 Dec 21;19(1). pii: E11. doi: 10.3390/ijms19010011. Review. PubMed PMID: 29267192.
3: Phillipson OT. Alpha-synuclein, epigenetics, mitochondria, metabolism, calcium traffic, & circadian dysfunction in Parkinson's disease. An integrated strategy for management. Ageing Res Rev. 2017 Nov;40:149-167. doi: 10.1016/j.arr.2017.09.006. Epub 2017 Oct 3. Review. PubMed PMID: 28986235.
4: Sergi G, Pizzato S, Piovesan F, Trevisan C, Veronese N, Manzato E. Effects of acetyl-L-carnitine in diabetic neuropathy and other geriatric disorders. Aging Clin Exp Res. 2017 May 22. doi: 10.1007/s40520-017-0770-3. [Epub ahead of print] Review. PubMed PMID: 28534301.
5: Mohammadi M, Hajhossein Talasaz A, Alidoosti M. Preventive effect of l-carnitine and its derivatives on endothelial dysfunction and platelet aggregation. Clin Nutr ESPEN. 2016 Oct;15:1-10. doi: 10.1016/j.clnesp.2016.06.009. Epub 2016 Jun 27. Review. PubMed PMID: 28531771.
6: Greenlee H, DuPont-Reyes MJ, Balneaves LG, Carlson LE, Cohen MR, Deng G, Johnson JA, Mumber M, Seely D, Zick SM, Boyce LM, Tripathy D. Clinical practice guidelines on the evidence-based use of integrative therapies during and after breast cancer treatment. CA Cancer J Clin. 2017 May 6;67(3):194-232. doi: 10.3322/caac.21397. Epub 2017 Apr 24. Review. PubMed PMID: 28436999.
7: Chen N, Yang M, Zhou M, Xiao J, Guo J, He L. L-carnitine for cognitive enhancement in people without cognitive impairment. Cochrane Database Syst Rev. 2017 Mar 26;3:CD009374. doi: 10.1002/14651858.CD009374.pub3. Review. PubMed PMID: 28349514.
8: Snyder MJ, Gibbs LM, Lindsay TJ. Treating Painful Diabetic Peripheral Neuropathy: An Update. Am Fam Physician. 2016 Aug 1;94(3):227-34. Review. PubMed PMID: 27479625.
9: Meister R, von Wolff A, Mohr H, Härter M, Nestoriuc Y, Hölzel L, Kriston L. Comparative Safety of Pharmacologic Treatments for Persistent Depressive Disorder: A Systematic Review and Network Meta-Analysis. PLoS One. 2016 May 17;11(5):e0153380. doi: 10.1371/journal.pone.0153380. eCollection 2016. Review. PubMed PMID: 27187783; PubMed Central PMCID: PMC4871495.
10: Jawaro T, Yang A, Dixit D, Bridgeman MB. Management of Hepatic Encephalopathy: A Primer. Ann Pharmacother. 2016 Jul;50(7):569-77. doi: 10.1177/1060028016645826. Epub 2016 Apr 28. Review. PubMed PMID: 27126547.
11: Traina G. The neurobiology of acetyl-L-carnitine. Front Biosci (Landmark Ed). 2016 Jun 1;21:1314-29. Review. PubMed PMID: 27100509.
12: Bortolato B, Miskowiak KW, Köhler CA, Maes M, Fernandes BS, Berk M, Carvalho AF. Cognitive remission: a novel objective for the treatment of major depression? BMC Med. 2016 Jan 22;14:9. doi: 10.1186/s12916-016-0560-3. Review. PubMed PMID: 26801406; PubMed Central PMCID: PMC4724131.
13: Choi SH, Choi CH. Noise-Induced Neural Degeneration and Therapeutic Effect of Antioxidant Drugs. J Audiol Otol. 2015 Dec;19(3):111-9. doi: 10.7874/jao.2015.19.3.111. Epub 2015 Dec 18. Review. PubMed PMID: 26771008; PubMed Central PMCID: PMC4704551.
14: Brami C, Bao T, Deng G. Natural products and complementary therapies for chemotherapy-induced peripheral neuropathy: A systematic review. Crit Rev Oncol Hematol. 2016 Feb;98:325-34. doi: 10.1016/j.critrevonc.2015.11.014. Epub 2015 Nov 23. Review. PubMed PMID: 26652982; PubMed Central PMCID: PMC4727999.
15: Pessoa BL, Escudeiro G, Nascimento OJ. Emerging Treatments for Neuropathic Pain. Curr Pain Headache Rep. 2015 Dec;19(12):56. doi: 10.1007/s11916-015-0530-z. Review. PubMed PMID: 26530058.
16: Livingstone N, Hanratty J, McShane R, Macdonald G. Pharmacological interventions for cognitive decline in people with Down syndrome. Cochrane Database Syst Rev. 2015 Oct 29;(10):CD011546. doi: 10.1002/14651858.CD011546.pub2. Review. PubMed PMID: 26513128.
17: Onysko M, Legerski P, Potthoff J, Erlandson M. Targeting neuropathic pain: consider these alternatives. J Fam Pract. 2015 Aug;64(8):470-5. Review. PubMed PMID: 26485261.
18: Li S, Laher I. Exercise Pills: At the Starting Line. Trends Pharmacol Sci. 2015 Dec;36(12):906-17. doi: 10.1016/j.tips.2015.08.014. Epub 2015 Oct 2. Review. PubMed PMID: 26439443.
19: Hadera MG, McDonald T, Smeland OB, Meisingset TW, Eloqayli H, Jaradat S, Borges K, Sonnewald U. Modification of Astrocyte Metabolism as an Approach to the Treatment of Epilepsy: Triheptanoin and Acetyl-L-Carnitine. Neurochem Res. 2016 Feb;41(1-2):86-95. doi: 10.1007/s11064-015-1728-5. Epub 2015 Oct 3. Review. PubMed PMID: 26433381.
20: Iozzo P. Metabolic imaging in obesity: underlying mechanisms and consequences in the whole body. Ann N Y Acad Sci. 2015 Sep;1353:21-40. doi: 10.1111/nyas.12880. Epub 2015 Sep 3. Review. PubMed PMID: 26335600.
PubChem Compound 7045767
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator